molecular formula C25H23NO3 B7827829 5,5-dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione

5,5-dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione

Cat. No.: B7827829
M. Wt: 385.5 g/mol
InChI Key: SYRNNTIIRPYQAQ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione is an organic compound known for its complex structure and potential applications in various fields. This compound features a cyclohexane-1,3-dione core with a dimethyl substitution at the 5,5-positions and a naphthalen-2-yloxyanilino group attached via a methylene bridge. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the cyclohexane-1,3-dione core. This can be achieved through the condensation of dimethyl ketone with malonic acid in the presence of a base, followed by cyclization. The naphthalen-2-yloxyanilino group is then introduced via a nucleophilic substitution reaction, where the aniline derivative reacts with a suitable naphthalene derivative under basic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to facilitate the reactions efficiently. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,5-Dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

5,5-dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-25(2)14-23(27)22(24(28)15-25)16-26-19-8-11-20(12-9-19)29-21-10-7-17-5-3-4-6-18(17)13-21/h3-13,16,26H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRNNTIIRPYQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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